molecular formula C12H16O2 B8806798 4-(2,4-Dimethylphenyl)butanoic acid CAS No. 13621-26-6

4-(2,4-Dimethylphenyl)butanoic acid

Cat. No.: B8806798
CAS No.: 13621-26-6
M. Wt: 192.25 g/mol
InChI Key: UKUFUTCEBAUOMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-Dimethylphenyl)butanoic acid is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

13621-26-6

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

4-(2,4-dimethylphenyl)butanoic acid

InChI

InChI=1S/C12H16O2/c1-9-6-7-11(10(2)8-9)4-3-5-12(13)14/h6-8H,3-5H2,1-2H3,(H,13,14)

InChI Key

UKUFUTCEBAUOMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CCCC(=O)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

(2-Carboxyethyl)triphenylphosphonium bromide (150 g, 361 mmol) was suspended in tetrahydrofuran (500 mL) and 2,4-dimethylbenzaldehyde (55.4 mL, 397 mmol) was added thereto. A solution of potassium t-butoxide (81.1 g, 722 mmol) in tetrahydrofuran (300 mL) was added thereto under nitrogen atmosphere over 10 minutes and the mixture was stirred under ice-cooling for 3 hours. Water was added to the reaction mixture to stop the reaction and the temperature of the liquid was returned to room temperature. The mixture was concentrated under reduced pressure, a 8N aqueous sodium hydroxide solution was added thereto to bring pH to 11 and ether was added thereto to separate it. A 12N aqueous hydrochloric acid solution was added to an aqueous phase to bring pH to 2 and ethyl acetate was added thereto to separate it. The thus obtained organic phase was separated, washed with water and a saturated aqueous NaCl solution and dried over anhydrous magnesium sulfate. After filtration, the solvent was evaporated under reduced pressure and the residue was purified by silica gel chromatography (hexane:ethyl acetate, 10:1-6:1) to obtain 4-(2,4-dimethylphenyl)-3-butenoic acid (37.0 g, yield: 54%). 10% Palladium-carbon (7.96 g, 50% hydrous) was added to a solution of the obtained 4-(2,4-dimethylphenyl)-3-butenoic acid (37.0 g, 195 mmol) in methanol (400 mL) and the mixture was stirred at room temperature under a hydrogen atmosphere for 3 hours. After the palladium-carbon in the reaction mixture was Celite-filtered, the filtrate was evaporated under reduced pressure. The residue was purified by silica gel chromatography (hexane:ethyl acetate, 10:1) to obtain the title compound (64.4 g, yield: 84%).
Name
4-(2,4-dimethylphenyl)-3-butenoic acid
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Palladium-carbon
Quantity
7.96 g
Type
catalyst
Reaction Step One
Yield
84%

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